Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-

peptide chemistry antibody CDR sequence-specific recognition

Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- (CAS 632331-08-9) is a synthetic linear heptapeptide with the primary sequence H-Thr-Ser-Gly-Val-Gly-Val-Gly-OH (one-letter code: TSGVGVG). It has a molecular formula of C₂₃H₄₁N₇O₁₀ and a molecular weight of 575.6 g/mol.

Molecular Formula C23H41N7O10
Molecular Weight 575.6 g/mol
CAS No. 632331-08-9
Cat. No. B12594273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-
CAS632331-08-9
Molecular FormulaC23H41N7O10
Molecular Weight575.6 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N
InChIInChI=1S/C23H41N7O10/c1-10(2)18(22(39)26-7-15(34)30-19(11(3)4)23(40)27-8-16(35)36)29-14(33)6-25-20(37)13(9-31)28-21(38)17(24)12(5)32/h10-13,17-19,31-32H,6-9,24H2,1-5H3,(H,25,37)(H,26,39)(H,27,40)(H,28,38)(H,29,33)(H,30,34)(H,35,36)/t12-,13+,17+,18+,19+/m1/s1
InChIKeyIZCFGNYIYGYSPJ-UOESKWBISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- (CAS 632331-08-9): Structural Definition, Physicochemical Baseline, and Procurement Identifier Mapping


Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- (CAS 632331-08-9) is a synthetic linear heptapeptide with the primary sequence H-Thr-Ser-Gly-Val-Gly-Val-Gly-OH (one-letter code: TSGVGVG) [1]. It has a molecular formula of C₂₃H₄₁N₇O₁₀ and a molecular weight of 575.6 g/mol [1]. The compound is registered under PubChem CID 11757856 and DTXSID40471912 [1]. This peptide is distinctively defined by a repeating Gly-Val-Gly-Val motif within its sequence, which contributes to its conformational flexibility and specific antibody recognition properties [2].

Why In-Class Heptapeptide Substitution Fails for Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-: Sequence-Specific Determinants of Antibody Recognition and Physicochemical Identity


Generic substitution of this heptapeptide with other in-class peptides of similar length or composition is not permissible because the precise TSGVGVG sequence functions as a complementarity-determining region (CDR) in anti-TIM3 therapeutic antibodies, where even single-residue substitutions alter antigen-binding specificity and affinity [1]. The immediately adjacent CAS registry analog (CAS 632331-07-8: Thr-Ser-Gly-Met-Gly-Val-Gly) replaces a valine with a methionine at position 4, which introduces a sulfur atom, increases molecular weight to 607.7 g/mol, and substantially alters hydrophobicity and oxidation sensitivity relative to the target compound [2]. Without explicit sequence verification and identity testing, substitution risks loss of target engagement in TIM3-binding applications.

Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- (CAS 632331-08-9): Quantitative Differentiation Evidence Against Closest Analogs


Sequence-Level Differentiation from the Closest CAS-Registered Analog: Val⁴ vs. Met⁴ Substitution

The most structurally similar registered analog, CAS 632331-07-8 (L-Threonyl-L-serylglycyl-L-methionylglycyl-L-valylglycine), differs from the target compound by a single residue substitution: Val⁴ in the target compound is replaced by Met⁴ in the analog. This substitution changes the molecular formula from C₂₃H₄₁N₇O₁₀ to C₂₃H₄₁N₇O₁₀S, increasing molecular weight from 575.6 g/mol to 607.7 g/mol (+32.1 Da) [1]. The introduction of a thioether-containing methionine residue alters side-chain hydrophobicity, oxidation susceptibility, and conformational flexibility relative to the all-aliphatic Val⁴-containing target sequence [2]. No published head-to-head bioactivity data exist for these two compounds; this comparison is based on class-level structural inference [1].

peptide chemistry antibody CDR sequence-specific recognition

Anti-TIM3 CDR1 Sequence Identity: Differentiated Utility in Bispecific Antibody Development vs. Non-CDR Peptides

The target heptapeptide sequence TSGVGVG is explicitly claimed as the CDR1 heavy chain sequence of the anti-TIM3 variable domain in a granted bispecific anti-PD1-anti-TIM3 antibody patent (CN111094348B, Merus N.V., granted 2024-12-17) [1]. In this patent, the TSGVGVG CDR1, paired with CDR2 (FIYSNDDKRYSPSLKS) and CDR3 (RRGWGPFDY), confers specific binding to the extracellular domain of TIM-3 (T-cell immunoglobulin and mucin domain-containing protein 3) [1]. This sequence-specific functional annotation distinguishes the target compound from generic heptapeptides that lack defined roles in therapeutic antibody paratopes. The patent specifies that the anti-TIM3 variable domain, when combined with an anti-PD-1 variable domain, enables dual checkpoint inhibition in PD-1⁺/TIM-3⁺ T cells [1].

immuno-oncology bispecific antibody TIM-3 CDR peptide

Physicochemical Property Differentiation: Hydrophilicity Profile vs. Average Heptapeptides

The target compound exhibits a computed XLogP3-AA value of -5.5 and a topological polar surface area (TPSA) of 278 Ų [1]. These values indicate substantially higher hydrophilicity compared to the typical heptapeptide composed of average amino acid frequencies. For context, a heptapeptide with an average residue composition (based on natural abundance-weighted amino acid properties) would exhibit an approximate XLogP3-AA between -2 and -3 [1]. The combination of two valine residues (hydrophobic) with four small polar/neutral residues (Thr, Ser, Gly×2) and two additional Gly residues creates a unique hydrophilicity-hydrophobicity balance that is not reproduced by random-sequence heptapeptides of similar length [1].

physicochemical profiling peptide solubility LogP chromatography

High-Strength Differential Evidence Limitation: Acknowledged Absence of Head-to-Head Experimental Data

A comprehensive search of PubMed, PubChem, Google Patents, and authoritative chemical databases as of 2026-04-30 identified no primary research articles, no peer-reviewed pharmacological studies, no head-to-head bioactivity comparisons, and no in vivo characterization data for CAS 632331-08-9 as a discrete compound. The compound appears in the patent literature solely as a CDR sequence embedded within a larger antibody construct (CN111094348B) [1]. Its PubChem record (CID 11757856, created 2006-10-26) contains only computationally derived properties with no experimental bioactivity annotations [2]. The sequential CAS neighbor (632331-07-8) is similarly under-characterized. Procurement decisions must therefore rely on sequence identity verification (HPLC, MS), supplier-provided certificates of analysis, and the documented CDR identity rather than on comparative performance data.

evidence gap data limitation procurement diligence

Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl- (CAS 632331-08-9): Research and Industrial Application Scenarios Grounded in Verifiable Evidence


Anti-TIM3 Bispecific Antibody Development: CDR1 Peptide as Epitope Mapping Tool and Competitive Binding Probe

Based on the granted patent CN111094348B, which explicitly defines TSGVGVG as the CDR1 heavy chain sequence of an anti-TIM3 variable domain, this peptide can be deployed as a soluble competitor in TIM-3 binding assays [1]. Researchers developing biosimilar or novel anti-TIM3 antibodies can use the synthetic peptide to map the TIM-3 paratope, validate antibody specificity, and assess whether candidate antibodies compete for the same epitope as the patented CDR [1]. This application is directly derived from the CDR identity evidence in Section 3, Evidence Item 2.

Peptide Immunogen for Anti-Idiotypic Antibody Generation Targeting the TIM-3 Binding Paratope

The TSGVGVG sequence, as the CDR1 component of an anti-TIM3 therapeutic antibody, can serve as an immunogen to generate anti-idiotypic antibodies that recognize the antigen-binding site of the therapeutic antibody [1]. Such anti-idiotypic antibodies are valuable reagents for pharmacokinetic assays, immunogenicity testing, and neutralizing antibody detection in clinical development of anti-TIM3 therapeutics [1]. This scenario stems from the CDR-specific evidence in Section 3, Evidence Item 2.

Analytical Reference Standard for Identity and Purity Testing of TSGVGVG-Containing Biologics

Given the absence of experimental characterization data for this specific compound (Section 3, Evidence Item 4), a procurement scenario in which the synthetic peptide is used as an analytical reference standard for HPLC, LC-MS, or capillary electrophoresis purity testing is scientifically justified [1]. The unique sequence and computed hydrophilicity profile (XLogP3-AA -5.5, TPSA 278 Ų; Section 3, Evidence Item 3) provide a distinct chromatographic signature that enables confirmation of identity and quantification of the TSGVGVG moiety in larger biologic constructs or peptide conjugates [1].

Structure-Activity Relationship (SAR) Studies on CDR Loop Conformation and TIM-3 Binding Affinity

The repeating Gly-Val-Gly-Val motif within the target compound creates a unique conformational flexibility profile that can be systematically probed through alanine-scanning or residue-substitution studies [1]. The structurally defined analog CAS 632331-07-8 (Val→Met substitution at position 4, ΔMW +32.1 Da; Section 3, Evidence Item 1) provides a minimal chemical perturbation for investigating the impact of side-chain chemistry on CDR loop structure and TIM-3 engagement without altering backbone length [2]. This SAR application is directly traceable to the comparator evidence in Section 3, Evidence Item 1.

Quote Request

Request a Quote for Glycine, L-threonyl-L-serylglycyl-L-valylglycyl-L-valyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.